molecular formula C16H14ClIN2OS B3691945 2-chloro-N-[(4-ethylphenyl)carbamothioyl]-5-iodobenzamide

2-chloro-N-[(4-ethylphenyl)carbamothioyl]-5-iodobenzamide

Cat. No.: B3691945
M. Wt: 444.7 g/mol
InChI Key: VZFRPZFAFYKUQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[(4-ethylphenyl)carbamothioyl]-5-iodobenzamide is an organic compound with a complex structure, characterized by the presence of chlorine, iodine, and a carbamothioyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(4-ethylphenyl)carbamothioyl]-5-iodobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzoyl chloride with 4-ethylphenylamine to form an intermediate, which is then treated with thiourea to introduce the carbamothioyl group. The final step involves the iodination of the benzamide ring using iodine and a suitable oxidizing agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(4-ethylphenyl)carbamothioyl]-5-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.

    Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

2-chloro-N-[(4-ethylphenyl)carbamothioyl]-5-iodobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(4-ethylphenyl)carbamothioyl]-5-iodobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-ethylphenyl)-5-nitrobenzamide
  • 2-chloro-N-(2-ethylphenyl)-4-nitrobenzamide
  • 4-chloro-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide

Uniqueness

2-chloro-N-[(4-ethylphenyl)carbamothioyl]-5-iodobenzamide is unique due to the presence of both chlorine and iodine atoms, as well as the carbamothioyl group. These features confer distinct chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

2-chloro-N-[(4-ethylphenyl)carbamothioyl]-5-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClIN2OS/c1-2-10-3-6-12(7-4-10)19-16(22)20-15(21)13-9-11(18)5-8-14(13)17/h3-9H,2H2,1H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFRPZFAFYKUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClIN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-chloro-N-[(4-ethylphenyl)carbamothioyl]-5-iodobenzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[(4-ethylphenyl)carbamothioyl]-5-iodobenzamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-[(4-ethylphenyl)carbamothioyl]-5-iodobenzamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-[(4-ethylphenyl)carbamothioyl]-5-iodobenzamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-[(4-ethylphenyl)carbamothioyl]-5-iodobenzamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-[(4-ethylphenyl)carbamothioyl]-5-iodobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.